
methyl (4Z)-1-benzyl-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、合成有機化合物です。この化合物は、多様な生物学的活性と医薬品化学における用途で知られているピロール誘導体のクラスに属します。この化合物は、ベンジリデン基、クロロベンジリデン基、およびピロール環の存在によって特徴付けられ、さまざまな化学および生物学的研究のための複雑で興味深い分子となっています。
準備方法
メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルの合成は、複数段階のプロセスによって達成できます。一般的な方法の1つは、(Z)-4-ベンジリデン-2-メチル-オキサゾール-5(4H)-オンとメチルアミンの縮合を行い、続いてエタノール中で還流させることで、(Z)-2-アセトアミド-N-メチル-3-(フェニル/置換フェニル)プロプ-2-エナミドを生成します。これらの中間体は、次に、エタノール中で触媒としてトリエチルアミン存在下、シッフ塩基(ベンジリデン/置換ベンジリデンアニリン)と還流条件下で反応させて、目的の生成物を得ます .
化学反応の分析
メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するオキソ誘導体となるように酸化されます。
還元: 還元反応は、ベンジリデン基をベンジル基に変換することができます。
置換: クロロベンジリデン基は、求核置換反応を起こし、さまざまな置換誘導体を生成できます。これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります .
科学研究の応用
メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルには、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、潜在的な抗菌および抗真菌活性を研究されています。
医学: 研究では、新しい治療薬の開発のためのリード化合物としての可能性が調査されています。
科学的研究の応用
METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimitotic agent, interacting with cell protein tubulin and microtubules.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool in studying cellular processes and drug development.
作用機序
メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルの作用機序は、さまざまな分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を阻害し、抗菌活性などの生物学的効果をもたらす可能性があります。ベンジリデン基とクロロベンジリデン基の存在は、タンパク質中の疎水性ポケットとの相互作用能力を高め、その効力を高めます .
類似化合物の比較
メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、以下のような他の類似化合物と比較することができます。
- (4Z)-4-(4-クロロベンジリデン)-7-メチル-3,4-ジヒドロ-1-ベンゾキセピン-5(2H)-オン
- (2E,4Z)-4-(4-クロロベンジリデン)-3-メチル-2-ペンテン二酸 これらの化合物は、構造的に類似していますが、特定の官能基と生物学的活性は異なります。メチル(4Z)-1-ベンジル-4-(4-クロロベンジリデン)-2-メチル-5-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルにおけるベンジリデン基とクロロベンジリデン基のユニークな組み合わせは、その独特の化学的および生物学的特性に寄与しています .
類似化合物との比較
Similar Compounds
- (4Z)-2-(4-Methylphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5(4H)-one
- (4Z)-4-[(3-chlorophenyl)methylidene]-2-(3,4-dichlorophenyl)oxazol-5-one
Uniqueness
METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE stands out due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C21H18ClNO3 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
methyl (4Z)-1-benzyl-4-[(4-chlorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO3/c1-14-19(21(25)26-2)18(12-15-8-10-17(22)11-9-15)20(24)23(14)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b18-12- |
InChIキー |
GVGXYTNARYYLJB-PDGQHHTCSA-N |
異性体SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
正規SMILES |
CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl ({4-(4-chlorophenyl)-3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate](/img/structure/B11645196.png)
![4-(Ethoxycarbonyl)-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}octanoic acid](/img/structure/B11645199.png)
![(6Z)-2-butyl-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645204.png)

![6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11645222.png)


methanone](/img/structure/B11645246.png)
![N-[(Z)-[(2,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11645249.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11645251.png)
![Diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11645263.png)
![3-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11645268.png)
![(5-bromofuran-2-yl){3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B11645281.png)
![N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)
